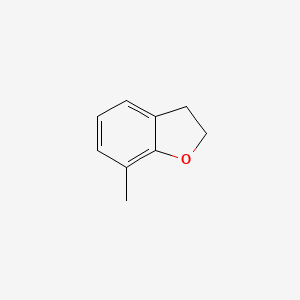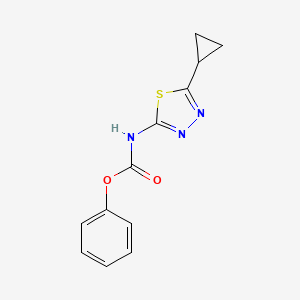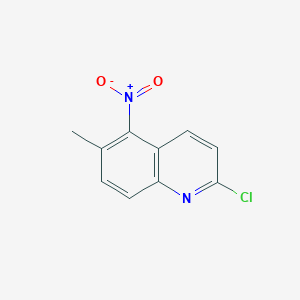
7-Methyl-2,3-dihydrobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are a class of organic compounds characterized by a fused benzene and furan ring structure. The presence of a methyl group at the 7th position and the dihydro configuration at the 2nd and 3rd positions make this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,3-dihydrobenzofuran can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the cyclization reaction . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of the reaction and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 7-Methyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage . In cancer therapy, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Shares a similar structure but lacks the methyl group at the 7th position.
Benzofuran: The parent compound without the dihydro configuration or methyl substitution.
Uniqueness: 7-Methyl-2,3-dihydrobenzofuran is unique due to its specific substitution pattern and dihydro configuration, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10O |
|---|---|
Molecular Weight |
134.17 g/mol |
IUPAC Name |
7-methyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C9H10O/c1-7-3-2-4-8-5-6-10-9(7)8/h2-4H,5-6H2,1H3 |
InChI Key |
KVZJDSFEPWQXTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)CCO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[(2R)-1-(morpholin-4-yl)propan-2-yl]carbamate](/img/structure/B8516427.png)

![Methyl {5-[(4-chlorophenyl)methoxy]pyridin-2-yl}carbamate](/img/structure/B8516438.png)



![7-Chloro-2-cyclopropyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8516470.png)






![Imidazo[1,5-a]pyrazine,8-chloro-3-(4-methyl-1-piperazinyl)-](/img/structure/B8516512.png)
